molecular formula C5H10N2O3 B10770512 [14C]GlySar

[14C]GlySar

Cat. No.: B10770512
M. Wt: 148.14 g/mol
InChI Key: VYAMLSCELQQRAE-DOMIDYPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[14C]GlySar, or Glycyl-[1-14C] Sarcosine, is a carbon-14 labeled dipeptide that serves as a critical tool in pharmacological and biochemical research for studying the function and kinetics of the human peptide transporter PEPT1 (SLC15A1). This transporter, expressed in the apical membrane of intestinal and renal epithelial cells, is responsible for the absorption of di- and tripeptides and is of significant interest due to its role in the oral availability of peptide-like drugs, such as certain β-lactam antibiotics . Researchers utilize this compound in competitive inhibition assays and uptake studies, often using in vitro models like Caco-2 cell monolayers, to investigate the transport characteristics of new chemical entities and their potential for drug-drug or drug-nutrient interactions . The radiolabel allows for highly sensitive and quantitative tracking of the dipeptide's cellular uptake and transepithelial flux. For instance, studies have employed this compound to demonstrate how metal ions like Zn²⁺ can competitively inhibit PEPT1-mediated uptake, providing insights into how certain compounds might negatively affect the clinical absorption of drugs that rely on this transporter . By offering a well-characterized and high-affinity substrate for PEPT1, this compound provides researchers with a robust method for elucidating transport mechanisms, screening for potential inhibitors, and evaluating the impact of various chemical modulators on transporter function, thereby playing a vital role in the development and safety assessment of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N2O3

Molecular Weight

148.14 g/mol

IUPAC Name

2-[(2-aminoacetyl)-methylamino]acetic acid

InChI

InChI=1S/C5H10N2O3/c1-7(3-5(9)10)4(8)2-6/h2-3,6H2,1H3,(H,9,10)/i4+2

InChI Key

VYAMLSCELQQRAE-DOMIDYPGSA-N

Isomeric SMILES

CN(CC(=O)O)[14C](=O)CN

Canonical SMILES

CN(CC(=O)O)C(=O)CN

Origin of Product

United States

Molecular Mechanisms of 14c Glysar Transmembrane Transport

Identification and Characterization of Primary Transport Systems

The primary transport systems responsible for the cellular uptake of [14C]GlySar belong to the Solute Carrier (SLC) superfamily, specifically the SLC15 family of proton-coupled oligopeptide transporters (POTs). guidetopharmacology.org These transporters facilitate the movement of di- and tripeptides across biological membranes.

The SLC15 family, also known as the H+-coupled oligopeptide cotransporter family, plays a crucial role in the cellular uptake of di- and tripeptides and structurally similar drugs. guidetopharmacology.org This family includes four key members: PEPT1 (SLC15A1), PEPT2 (SLC15A2), PHT1 (SLC15A4), and PHT2 (SLC15A3). guidetopharmacology.orgnih.govnih.gov The transport process is typically electrogenic, driven by a proton gradient, and can handle a wide variety of substrates. guidetopharmacology.org

PEPT1, or Solute Carrier Family 15 Member 1 (SLC15A1), is predominantly located in the apical membrane of intestinal epithelial cells, where it facilitates the absorption of dietary di- and tripeptides. guidetopharmacology.orgnih.govgenecards.org It is characterized as a low-affinity, high-capacity transporter. nih.gov

Studies utilizing the human intestinal Caco-2 cell line, which constitutively expresses PEPT1, have demonstrated the transporter's role in this compound uptake. researchgate.netnih.govnih.gov The transport of this compound via PEPT1 is stimulated by an inwardly directed proton (H+) gradient, confirming its proton-coupled nature. nih.gov For instance, in the human bile duct epithelium cell line SK-ChA-1, which also expresses PEPT1, an inwardly directed H+ gradient stimulated this compound uptake sevenfold. nih.gov This transport is saturable and can be inhibited by other dipeptides and peptidomimetic drugs, such as cefadroxil, but not by single amino acids like glycine (B1666218). nih.gov The transport activity of PEPT1 is pH-dependent, with studies on basolateral transport in Caco-2 cells showing maximal uptake at an acidic pH of 5.5. researchgate.netnih.gov

PEPT2, or Solute Carrier Family 15 Member 2 (SLC15A2), is distinguished as a high-affinity, low-capacity transporter. nih.govbioivt.com It is prominently expressed in the apical membrane of renal proximal tubules, where it is responsible for reabsorbing di- and tripeptides from the glomerular filtrate, and also in the choroid plexus. nih.govgenecards.orgmdpi.com

The functional activity of PEPT2 in mediating this compound transport has been well-documented. nih.govnih.gov This uptake is pH-dependent, with an optimal pH of 6.5 observed across different species. nih.gov Research has revealed significant species-dependent differences in the affinity of PEPT2 for GlySar. nih.gov Studies using yeast cells (Pichia pastoris) expressing human, mouse, or rat PEPT2 showed that the affinity for GlySar was lowest in humans (higher Km) compared to rodents. nih.gov In bone marrow-derived macrophages (BMDMs) from mice, the ablation of the PEPT2 gene resulted in an approximately 80% reduction in this compound uptake, underscoring the transporter's primary role in these cells. nih.gov This uptake was significantly inhibited by the dipeptide GlyPro but not by the amino acid glycine. nih.gov

PHT1 (SLC15A4) and PHT2 (SLC15A3) are other members of the SLC15 family, primarily found in the endosomal and lysosomal membranes of immune cells like dendritic cells and macrophages. nih.govguidetopharmacology.orgresearchgate.netmdpi.com They are known to transport histidine in addition to certain di- and tripeptides. guidetopharmacology.orgnih.gov

The interaction of PHT1 with GlySar has been a subject of investigation with some conflicting reports. While some initial studies suggested that human PHT1 does not transport GlySar nih.gov, more recent research using a mutated human PHT1 (hPHT1) stably transfected into MDCK cells has confirmed that GlySar is indeed a substrate, albeit a low-affinity one. nih.govgenecards.org In this model, where dileucine motifs were disrupted to ensure the transporter's presence on the plasma membrane, hPHT1-mediated transport of GlySar was demonstrated. nih.gov The transport function was pH-dependent, showing optimal activity at pH 6.5. nih.gov

PHT2 (SLC15A3) is also localized to lysosomes and is involved in immune responses. nih.govnih.gov While it is characterized as a transporter of histidine and di/tripeptides, specific studies detailing the direct transport kinetics of this compound by PHT2 are less prevalent. However, its classification within the same family and its known function as a peptide transporter suggest a potential, though perhaps minor, role in GlySar transport, particularly within the specific cell types where it is expressed. nih.gov

A non-saturable component of uptake is often observed in transport studies and is typically accounted for when calculating kinetic parameters. nih.gov This component is generally considered to represent passive diffusion across the cell membrane and is not mediated by a specific transporter. For a substrate like GlySar, which is efficiently handled by high-capacity transporters, the contribution of non-saturable uptake is likely to be minor compared to the saturable, carrier-mediated process. nih.govnih.gov

Endocytosis is a major process for the cellular internalization of various substances, including nutrients and nanoparticles. mdpi.comaau.dk This process can be broadly divided into phagocytosis and pinocytosis, with the latter including pathways like clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. mdpi.comnih.gov While these pathways are crucial for the uptake of many molecules, there is limited direct evidence in the reviewed literature to suggest that endocytosis is a primary or significant route for the transmembrane transport of the small dipeptide this compound. The efficient and rapid uptake by the POT family transporters generally overshadows these less specific, bulk-transport mechanisms for small peptides.

Proton-Coupled Oligopeptide Transporter (POT) Family (SLC15)

Quantitative Kinetic Characterization of this compound Transport

The kinetics of this compound transport have been quantified in various cell systems expressing different SLC15 transporters. These kinetic parameters, the Michaelis-Menten constant (Km or Kt) and the maximum transport velocity (Vmax), provide insights into the affinity and capacity of the transporters. nih.govresearchgate.net

The data reveals that PEPT2 generally has a much higher affinity (lower Km value) for GlySar compared to PEPT1 and PHT1. nih.govnih.govnih.gov

Interactive Table: Kinetic Parameters for this compound Transport by SLC15 Family Members

TransporterCell SystemParameterValueReference(s)
PEPT1 (SLC15A1) SK-ChA-1 CellsKt1.1 mM nih.gov
PEPT1 (SLC15A1) Caco-2 Cells (Basolateral)Vmax (at pH 5.0)408 ± 71 pmol/cm²/min researchgate.netnih.gov
PEPT1 (SLC15A1) Caco-2 Cells (Basolateral)Vmax (at pH 6.0)307 ± 25 pmol/cm²/min researchgate.netnih.gov
PEPT1 (SLC15A1) Caco-2 Cells (Basolateral)Vmax (at pH 7.4)188 ± 19 pmol/cm²/min researchgate.netnih.gov
PEPT2 (SLC15A2) Human PEPT2 in Pichia pastorisKm150.6 µM nih.gov
PEPT2 (SLC15A2) Mouse PEPT2 in Pichia pastorisKm42.8 µM nih.gov
PEPT2 (SLC15A2) Rat PEPT2 in Pichia pastorisKm36.0 µM nih.gov
PHT1 (SLC15A4) Mutant hPHT1 in MDCK CellsKm1.60 ± 0.30 mM nih.gov

Table of Compound Names

Abbreviation / Common NameFull Chemical Name
This compound[14C]Glycylsarcosine
GlySarGlycylsarcosine (B1347041)
Gly-AspGlycyl-aspartic acid
Glu-Phe-TyrGlutamyl-phenylalanyl-tyrosine
Gly-Glu-GlyGlycyl-glutamyl-glycine
Gly-Phe-GlyGlycyl-phenylalanyl-glycine
Lidocaine2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide
para-aminohippuric acid4-aminohippuric acid
Cefadroxil(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Glycine2-aminoacetic acid
GlyProGlycylproline
Histidine(2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid

Determination of Apparent Michaelis-Menten Parameters (K_m, V_max)

The kinetics of this compound transport are often characterized using the Michaelis-Menten model, which describes the relationship between the concentration of the substrate ([S]) and the velocity of the transport reaction (V). The two key parameters of this model are the maximum transport velocity (V_max) and the Michaelis constant (K_m). V_max represents the maximum rate of transport when the transporter protein is saturated with the substrate, while K_m is the substrate concentration at which the transport rate is half of V_max. A lower K_m value indicates a higher affinity of the transporter for the substrate.

Studies on the basolateral transport of this compound in Caco-2 cell monolayers, a common model for the intestinal epithelium, have demonstrated that the transport is a saturable process. This indicates the involvement of a finite number of transporter proteins. The maximal flux (V_max) of this compound has been shown to be influenced by factors such as the pH of the surrounding environment. For instance, at a basolateral pH of 5.0, the V_max was determined to be 408 ± 71 pmol/cm²/min. This rate decreased as the pH increased, with V_max values of 307 ± 25 pmol/cm²/min at pH 6.0 and 188 ± 19 pmol/cm²/min at pH 7.4. nih.gov

Table 1: V_max of this compound Transport at Different pH Levels in Caco-2 Cells

Basolateral pH V_max (pmol/cm²/min)
5.0 408 ± 71
6.0 307 ± 25
7.4 188 ± 19

Data sourced from a study on basolateral glycylsarcosine transport in Caco-2 cell monolayers. nih.gov

Analysis of pH-Dependent Transport Profiles

The transport of this compound is highly sensitive to the pH of the extracellular environment. Research has shown that the basolateral transport of this compound in Caco-2 cells is pH-dependent, with the maximal uptake rate observed at a basolateral pH of 5.5. nih.gov This suggests that the transporter responsible for this compound movement is a proton-coupled transporter.

Assessment of Temperature Sensitivity and Energy Dependence

The transport of molecules across a biological membrane via transporter proteins is an active process that is both temperature-sensitive and energy-dependent. While specific studies detailing the temperature sensitivity of this compound transport are not prevalent, the general principles of transporter kinetics suggest a strong dependence on temperature. For many transporter systems, such as the sodium-dependent D-glucose transporter, there is a non-linear relationship between temperature and transport activity, often showing a significant change in activation energy above and below the membrane's phase transition temperature. nih.gov It is expected that this compound transport would exhibit similar characteristics, with transport rates increasing with temperature up to an optimal point, beyond which the transporter protein may begin to denature.

The energy dependence of this compound transport is intrinsically linked to its mechanism as a proton-coupled process. nih.gov Active transport systems require energy, typically in the form of ATP, to maintain the necessary ion gradients that drive transport. In the case of this compound, the energy is used to maintain the proton gradient across the cell membrane. The reliance on this gradient confirms that the transport is an active, energy-requiring process. The use of metabolic inhibitors in studies of other transport systems has shown that depleting cellular ATP levels can significantly reduce transport activity, a principle that would apply to the active transport of this compound.

Evaluation of Ion-Dependent Transport Mechanisms (e.g., Na+ Dependence)

The function of many transporters is dependent on the presence of specific ions, which can act as co-substrates or allosteric modulators. Sodium (Na+) is a common ion involved in co-transport mechanisms, where the electrochemical gradient of Na+ is used to drive the uptake of substrates against their concentration gradient. frontiersin.org

In the context of this compound, studies have indicated that its transport can be influenced by ions. For instance, the transport of glycyl dipeptides in basolateral membrane vesicles has been shown to be inhibited by the presence of Na+. While this suggests an interaction, the primary driving force for many peptide transporters, including the well-characterized PEPT1, is a proton gradient rather than a sodium gradient. However, the broader family of solute carriers (SLCs), to which peptide transporters belong, includes many members that are sodium-dependent. For example, the glycine transporter GlyT1, which belongs to the SLC6 family, requires both Na+ and Cl- for its function, with these ions playing a crucial role in the conformational changes of the transporter during the transport cycle. nih.gov This highlights the diverse and complex roles that ions can play in the transport of small molecules like dipeptides and their analogues.

Physiological Distribution and Tissue Specific Transport of 14c Glysar

Gastrointestinal System Transport and Absorption of [14C]GlySar

The gastrointestinal tract is a primary site for the absorption of nutrients, including peptides derived from dietary protein digestion. The transport of small peptides and peptide-like drugs is primarily mediated by proton-coupled oligopeptide transporters (PEPT).

The uptake and translocation of this compound across the intestinal epithelium are predominantly managed by the apical proton-coupled peptide transporter, PEPT1 (SLC15A1). researchgate.net This process is characterized by a unidirectional flow from the apical (luminal) to the basolateral (blood) side of the enterocytes. researchgate.net In studies using the human intestinal cell line Caco-2, which serves as a model for the intestinal barrier, the accumulation of this compound is significantly higher on the apical side, with subsequent transport to the basolateral side. researchgate.net

The basolateral transport of this compound out of the enterocyte is also a regulated process, shown to be pH-dependent with a maximal uptake rate observed at a basolateral pH of 5.5. nih.gov This suggests the involvement of a distinct, proton-coupled basolateral peptide transporter. nih.gov The process is saturable, indicating carrier-mediated transport. nih.gov Various di- and tripeptides can inhibit the basolateral uptake of this compound, demonstrating the transporter's broad substrate specificity. nih.gov

Interactive Data Table: Transepithelial this compound Transport in Caco-2 Cells

ParameterValueReference
Apical-to-Basolateral FluxSignificantly higher than basolateral-to-apical researchgate.net
Basolateral pH for Maximal Uptake5.5 nih.gov
Maximal Flux (Vmax) at pH 5.0408 ± 71 pmol/cm²/min nih.gov
Maximal Flux (Vmax) at pH 6.0307 ± 25 pmol/cm²/min nih.gov
Maximal Flux (Vmax) at pH 7.4188 ± 19 pmol/cm²/min nih.gov

Cholangiocytes, the epithelial cells lining the bile ducts, play a crucial role in modifying bile composition. cziscience.comwikipedia.org Research has demonstrated the presence of a proton-coupled peptide transport system in these cells. nih.gov In a human cholangiocarcinoma cell line (SK-ChA-1), the uptake of this compound was stimulated sevenfold by an inwardly directed proton gradient. nih.gov This transport is mediated by a low-affinity system. nih.gov

Further investigation revealed that the transporter expressed in these biliary epithelial cells is the intestinal-type peptide transporter, PEPT1, which is localized to the apical membrane of cholangiocytes. nih.gov This allows for the transport of peptides from the bile into the cholangiocytes. The transepithelial flux of this compound from the apical to the basolateral side was found to be 11-fold greater than in the opposite direction, with uptake from the apical side being 20-fold higher. nih.gov

Interactive Data Table: this compound Transport in SK-ChA-1 Cholangiocyte Model

ParameterFindingReference
H+ Gradient Stimulation of Uptake7-fold increase nih.gov
Transporter TypePEPT1 nih.gov
Apical-to-Basolateral vs. Basolateral-to-Apical Flux11-fold higher nih.gov
Apical vs. Basolateral Uptake20-fold higher from apical side nih.gov
Transport Constant (Kt)1.1 mM nih.gov

Renal System Transport and Excretion of this compound

The kidneys are vital for filtering waste products from the blood and reabsorbing essential substances. nih.gov Peptide transporters in the renal tubules are key to salvaging filtered di- and tripeptides, preventing their loss in urine.

In the kidney, the reabsorption of filtered peptides from the tubular fluid back into the bloodstream is a highly efficient process. khanacademy.orgmdpi.com This reabsorption primarily occurs in the proximal tubule and is mediated by peptide transporters located on the apical membrane of the tubular cells. nih.gov While specific studies on this compound's renal transport mechanisms are detailed within the broader context of peptide transport, the general mechanism involves uptake from the tubular lumen via apical transporters like PEPT2 and, to a lesser extent, PEPT1, followed by exit across the basolateral membrane into the peritubular capillaries. nih.gov The reabsorption process for many solutes in the proximal tubule is linked to the sodium gradient established by the Na+/K+-ATPase pump on the basolateral membrane. oregonstate.education

Central Nervous System (CNS) Penetration and Distribution of this compound

The brain is protected by highly selective barriers that regulate the passage of substances from the blood. The transport of peptides and peptide-like molecules across these barriers is of significant interest for drug delivery to the CNS.

The blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB) are critical for maintaining the homeostatic environment of the central nervous system. biorxiv.org While the BBB restricts the passage of many substances, certain transporters facilitate the entry of essential nutrients, including small peptides. mdpi.com

Studies have shown that Gly-Sar can be transported across the BBB from the blood to the brain. nih.gov In situ mouse brain perfusion experiments demonstrated that the influx rate constant (Ki) for this compound was significantly higher than that of markers that cannot cross the BBB, indicating a specific transport mechanism is involved. nih.gov This transport did not cause any disruption to the barrier's integrity. nih.gov The compound was found to accumulate in the brain parenchyma, including regions like the hippocampus, hypothalamus, striatum, cerebral cortex, and cerebellum. nih.gov The transport across the BCSFB, located at the choroid plexus, also plays a role in the distribution of substances within the CNS. biorxiv.org

Interactive Data Table: this compound Transport Across the Blood-Brain Barrier in Mice

ParameterValueReference
Influx Rate Constant (Ki)7.60 ± 1.29 µL/g·min nih.gov
Accumulation SiteBrain parenchyma (hippocampus, hypothalamus, etc.) nih.gov
BBB DisruptionNot observed nih.gov

Choroid Plexus Uptake and Cerebrospinal Fluid (CSF) Dynamics

The choroid plexus, forming the blood-cerebrospinal fluid barrier (BCSFB), is a key site for regulating the composition of the CSF. nih.govnih.govmdpi.com This barrier is responsible for the transport of nutrients into the CSF and the removal of metabolites and waste products from the brain. biorxiv.org The epithelial cells of the choroid plexus are equipped with a variety of transporters that facilitate these processes. biorxiv.orgnih.gov

Studies involving intracerebroventricular (icv) injection of this compound in mice have demonstrated the crucial role of the peptide transporter PEPT2 in the clearance of this dipeptide from the CSF. In wild-type mice, this compound is rapidly cleared from the CSF, a process that can be significantly inhibited by the co-administration of unlabeled GlySar in a dose-dependent manner. This indicates a saturable, carrier-mediated transport system. In contrast, in Pept2 null mice, the clearance of this compound from the CSF is markedly reduced, and the retention of the radiotracer is significantly higher. researchgate.net

The uptake of this compound into the choroid plexus tissue itself further confirms the role of PEPT2. A dose-dependent inhibition of this compound uptake by unlabeled GlySar was observed in the choroid plexus of wild-type mice. This effect was absent in Pept2 null mice, where choroidal uptake was minimal. researchgate.net These findings collectively demonstrate that PEPT2, located at the BCSFB, is the primary transporter responsible for sequestering dipeptides like GlySar from the cerebrospinal fluid into the choroid plexus cells, representing a key step in their clearance from the central nervous system. researchgate.net

Table 1: Effect of Unlabeled GlySar on this compound Dynamics in Mice CSF and Choroid Plexus

Data shows mean values 15 minutes after intracerebroventricular injection, adapted from studies in wild-type and Pept2 null mice. researchgate.net

ConditionUnlabeled GlySar (in infusate)This compound Remaining in CSF (% of dose relative to mannitol)This compound Choroid Plexus Uptake (pmol/mg protein)
Wild-Type Mice0 mmol/L~25%~12
Wild-Type Mice20 mmol/L~40%~4
Pept2 Null Mice0 mmol/L~60%~2
Pept2 Null Mice20 mmol/L~60%~2

Regional Brain Parenchymal Penetration and Clearance

Studies investigating the regional distribution of this compound after icv injection reveal significant differences between wild-type and Pept2 null mice. In wild-type mice, there is limited penetration of this compound into the brain parenchyma of regions like the cortex and hippocampus. This is attributed to the efficient uptake and clearance of the dipeptide by PEPT2 at the choroid plexus and potentially at the ependymal linings, preventing its widespread diffusion into the brain tissue. researchgate.net

Conversely, in Pept2 null mice, the concentration of this compound is significantly elevated in all brain parenchymal regions studied. For instance, the amount of this compound found in the cortex and hippocampus of Pept2 null mice is several-fold higher than in wild-type mice. This demonstrates that in the absence of functional PEPT2-mediated clearance from the CSF, dipeptides can more readily penetrate the brain parenchyma. researchgate.net This highlights the neuroprotective role of PEPT2 in limiting the exposure of the brain parenchyma to potentially neuroactive peptides and peptide-like drugs that are substrates for this transporter. researchgate.net

Ocular System Transport of this compound

The ocular system, particularly the retina, is a highly metabolic tissue that relies on specialized transport mechanisms across the blood-retinal barrier to maintain homeostasis. nih.gov The retinal pigment epithelium (RPE) forms the outer blood-retinal barrier, a monolayer of cells situated between the photoreceptors and the choriocapillaris, regulating the passage of nutrients and waste. nih.govyoutube.com

Retinal Pigment Epithelium (RPE) Uptake Characteristics

The RPE is equipped with a host of transporters to move essential molecules. For example, it expresses glucose transporters (primarily Glut1) to supply the retina with glucose and monocarboxylate transporters for lactate (B86563) exchange. nih.govnih.gov It also actively transports amino acids; studies have shown that the RPE consumes more proline than any other nutrient, including glucose, and transports various metabolic intermediates, such as citrate, glutamate, serine, and glycine (B1666218), to the retinal side. nih.govfiu.edu

While direct studies on this compound uptake in the RPE are limited, the transport characteristics of its constituent amino acids and other small peptides provide insight into its likely handling. The presence of robust transport systems for amino acids like glycine suggests that the RPE possesses the machinery for handling small, essential building blocks. nih.gov Given that peptide transporters are known to be expressed in the eye, it is plausible that these transporters are present on RPE cells and would mediate the uptake of dipeptides like GlySar from either the choroidal (blood) side or the retinal side. The function of such transport would be consistent with the RPE's role in nutrient supply and metabolic regulation for the neural retina. nih.govnih.gov

Comparative Transport Studies in Non-Mammalian Biological Systems

Plant and Seed Peptide Transport Mechanisms (e.g., Barley Scutellum, HvPTR1)

In plants, peptide transport is fundamental for nitrogen distribution, especially during germination. cambridge.org The barley (Hordeum vulgare) grain provides a well-characterized model. During germination, storage proteins in the endosperm are broken down into small peptides and amino acids, which are then transported across the scutellum to nourish the growing embryo. cambridge.orgnih.gov

This transport is mediated by specific carriers in the plasma membrane of the scutellar epithelium. cambridge.orgnih.gov A key transporter identified in this process is HvPTR1, a proton-coupled peptide transporter that handles peptides of 2-4 amino acids in length. cambridge.orgoup.com Thiol-affinity labeling studies using reagents like [14C]N-ethylmaleimide have identified a 66 kDa protein corresponding to HvPTR1, confirming its localization to the plasma membrane of scutellar cells. nih.gov Studies using developing barley embryos have demonstrated active peptide transport, with a measured uptake rate for this compound of 1.5 µmol g⁻¹ h⁻¹ at an optimal pH of 4.5. cambridge.org This demonstrates a specific, active mechanism for dipeptide uptake in this plant tissue.

Table 2: Characteristics of Peptide Transport in Barley

ParameterFindingSource
TransporterHvPTR1 (66 kDa protein) nih.gov
LocationPlasma membrane of scutellar epithelial cells nih.govoup.com
Energy CouplingProton-coupled transport cambridge.org
This compound Uptake Rate (Developing Embryo)1.5 µmol g⁻¹ h⁻¹ cambridge.org
Optimal pH for GlySar Uptake4.5 cambridge.org

Implications for Nitrogen Mobilization in Plant Physiology

The transport of peptides is a cornerstone of nitrogen use efficiency in plants. frontiersin.orgbmbreports.org Nitrogen, typically acquired from the soil as nitrate (B79036) or ammonium, is assimilated into amino acids, which are the primary currency for nitrogen transport throughout the plant. frontiersin.orgnih.gov However, during specific developmental stages like seed germination and early seedling growth, the mobilization of stored nitrogen is critical. cambridge.org

In cereal grains, the endosperm's storage proteins represent a massive nitrogen reserve. The breakdown of these proteins into peptides and their subsequent transport via systems like HvPTR1 is the principal pathway for delivering organic nitrogen to the embryo. cambridge.orgnih.gov This process is essential for supporting the rapid protein and RNA synthesis required for growth before the seedling's root system is established enough to acquire nitrogen from the soil. cambridge.org The efficiency of this peptide-mediated nitrogen mobilization directly impacts seedling vigor and establishment. Therefore, understanding the function of transporters like HvPTR1, using probes such as this compound, is vital for developing strategies to improve nitrogen use efficiency and crop productivity. frontiersin.orgnih.gov

Interactions and Substrate Specificity of 14c Glysar with Endogenous and Exogenous Compounds

Competitive and Non-Competitive Inhibition Studies of [14C]GlySar Uptake

Inhibition studies involving this compound are fundamental to understanding how different molecules interact with peptide transporters. These interactions can be either competitive, where the compound directly competes with this compound for the same binding site, or non-competitive, where the inhibitor binds to a different site on the transporter, altering its conformation and reducing its transport efficiency.

The uptake of this compound is competitively inhibited by a vast array of dipeptides and tripeptides, highlighting the broad substrate recognition of peptide transporters. nih.govnih.gov Studies have shown that virtually all di- and tripeptides can inhibit the transport of this compound, though with varying affinities. nih.gov For instance, in bovine intestinal epithelial cells, the uptake of a fluorescently labeled Gly-Sar analog was significantly decreased in the presence of other dipeptides like Met-Met, Lys-Lys, and Met-Lys. nih.gov Similarly, in cells expressing the peptide transporter PEPT2, dipeptides were found to be strong inhibitors of this compound uptake. nih.gov

Research comparing PEPT1 and PEPT2 has revealed that most di- and tripeptides exhibit a higher affinity for PEPT2 than for PEPT1, regardless of their charge or structure. nih.gov This indicates that while both transporters recognize a similar range of small peptides, PEPT2 generally binds them more tightly. The presence of an unmodified α-amino group on dipeptides is crucial for high-affinity binding to both transporters. nih.gov

In competition assays, tripeptides such as Met-Pro-Pro and Trp-Trp-Trp have demonstrated high affinity for the human peptide transporter hPEPT1, effectively inhibiting this compound uptake. nih.gov Conversely, some tripeptides, like Asp-Ile-Arg, show no significant interaction. nih.gov These findings underscore the structural nuances that govern peptide-transporter interactions.

Table 1: Inhibition of this compound Uptake by Various Peptides

Interacting CompoundTransporterCell Line/SystemObserved Effect on this compound UptakeReference
Various Di- and TripeptidesPEPT1 and PEPT2Rat PEPT1/PEPT2 expressing transfectantsPotent inhibition, with higher affinity for PEPT2. nih.gov
Met-Met, Lys-Lys, Met-LysPEPT1Bovine intestinal epithelial cellsSignificant decrease in uptake. nih.gov
Met-Pro-ProhPEPT1MDCK/hPEPT1 cellsHigh-affinity inhibition (Kiapp = 0.02 mM). nih.gov
Trp-Trp-TrphPEPT1MDCK/hPEPT1 cellsHigh-affinity inhibition (Kiapp = 0.08 mM). nih.gov
Asp-Ile-ArghPEPT1MDCK/hPEPT1 cellsNo significant effect on uptake. nih.gov

A wide range of pharmaceutical agents, particularly those with peptide-like structures, interact with peptide transporters, and this compound is instrumental in characterizing these interactions.

Beta-Lactam Antibiotics: These antibiotics are well-known substrates for peptide transporters. Cefadroxil, for example, has been shown to be a strong inhibitor of this compound uptake in various cell systems, including those expressing PEPT1 and PEPT2. nih.govnih.gov Interestingly, beta-lactam antibiotics that lack an α-amino group are among the few substrates that show a preference for PEPT1 over PEPT2. nih.gov

ACE (Angiotensin-Converting Enzyme) Inhibitors: The interaction of ACE inhibitors with peptide transporters is complex and varies among different compounds within this class. Studies using Caco-2 cells, which express PEPT1, have demonstrated that ACE inhibitors such as enalapril (B1671234) and captopril (B1668294) can inhibit the pH-dependent transport of this compound. nih.gov Lisinopril, however, has a much smaller inhibitory effect. nih.gov Further research has systematically investigated the interaction of 14 different ACE inhibitors with both PEPT1 and PEPT2, revealing a wide range of affinities. doi.orgresearchgate.net Zofenopril and fosinopril (B1673572) were identified as very high-affinity ligands for both transporters. doi.orgresearchgate.net In contrast, enalapril, lisinopril, and captopril showed weak or no interaction. researchgate.net The inhibition of this compound uptake by enalapril in rabbit renal brush border membranes was found to be competitive. researchgate.net However, a study on the interaction of quinapril (B1585795) with the renal peptide transporter PEPT2 found the inhibition of this compound uptake to be non-competitive, suggesting that quinapril binds to a site distinct from the GlySar binding site. nih.gov

Antiviral Prodrugs: Valacyclovir, an antiviral prodrug, is a well-established substrate for peptide transporters. It has been shown to completely inhibit the uptake of radiolabeled Gly-Sar in cells transfected with hPEPT1. nih.govvtt.fi This interaction is crucial for the oral absorption of valacyclovir.

Table 2: Inhibition of this compound Uptake by Pharmaceutical Agents

Pharmaceutical AgentClassTransporterCell Line/SystemObserved Effect on this compound UptakeReference
CefadroxilBeta-Lactam AntibioticPEPT1, PEPT2SK-ChA-1 cells, SKPT cellsStrong inhibition. nih.govnih.gov
EnalaprilACE InhibitorPEPT1Caco-2 cellsInhibition of pH-dependent transport. nih.gov
CaptoprilACE InhibitorPEPT1Caco-2 cellsInhibition of pH-dependent transport. nih.gov
LisinoprilACE InhibitorPEPT1Caco-2 cellsRelatively small inhibitory effect. nih.gov
QuinaprilACE InhibitorPEPT2Rabbit renal brush border membrane vesiclesNon-competitive inhibition. nih.gov
ZofenoprilACE InhibitorPEPT1, PEPT2Caco-2 and SKPT cellsVery high-affinity inhibition. doi.orgresearchgate.net
FosinoprilACE InhibitorPEPT1, PEPT2Caco-2 and SKPT cellsVery high-affinity inhibition. doi.orgresearchgate.net
ValacyclovirAntiviral ProdrughPEPT1hPEPT1-transfected HeLa cellsComplete inhibition. nih.govvtt.fi

Delta-Aminolevulinic Acid (ALA): This precursor in the biosynthesis of porphyrins is also transported by peptide transporters. researchgate.net Studies have shown that ALA is a potent inhibitor of this compound uptake, indicating that it is a substrate for these transporters. nih.govnih.gov This interaction has physiological and clinical implications, particularly in the context of photodynamic therapy where ALA is used.

Histidine: The amino acid histidine and the dipeptide carnosine (β-alanyl-histidine) interact with peptide/histidine transporters (PHTs). redalyc.org Research has shown that histidine can reduce the uptake of GlySar in rat brain slices, suggesting that PHT1 plays a significant role in GlySar transport in the brain. nih.gov Functional characterization of human PHT1 (hPHT1) revealed that it has a low affinity for GlySar. nih.gov

Table 3: Inhibition of this compound Uptake by Other Biologically Active Small Molecules

MoleculeClassTransporterCell Line/SystemObserved Effect on this compound UptakeReference
Delta-Aminolevulinic AcidHeme PrecursorPEPT1SK-ChA-1 cellsStrong inhibition. nih.gov
Delta-Aminolevulinic AcidHeme PrecursorPEPT2SKPT cellsStrong inhibition. nih.gov
HistidineAmino AcidPHT1Rat brain slicesReduction in GlySar uptake by 81%. nih.gov

Structure-Activity Relationship (SAR) Studies Utilizing this compound Analogues and Inhibitors

Structure-activity relationship (SAR) studies are crucial for understanding the molecular requirements for binding to and transport by peptide transporters. This compound serves as a benchmark substrate in these studies, allowing researchers to probe the effects of structural modifications on transporter interaction.

By systematically altering the chemical structure of compounds and measuring their ability to inhibit this compound uptake, researchers can deduce key structural features necessary for recognition and affinity. For instance, SAR studies on ACE inhibitors have revealed a strong correlation between the lipophilicity of the drug and its affinity for the renal peptide transporter. researchgate.net

The development of quantitative structure-activity relationship (QSAR) models often relies on data from competition studies with this compound. nih.gov These models aim to predict the transportability of new chemical entities. For example, a QSAR model for tripeptide translocation via hPEPT1 was developed using affinity data obtained from this compound competition studies. nih.gov

Furthermore, SAR studies have been instrumental in designing potent inhibitors of peptide transporters. Dipeptides with a modified lysine (B10760008) residue at the N-terminus, such as Lys[Z(NO2)]-Val (LZNV), have been identified as high-affinity inhibitors of both PEPT1 and PEPT2. nih.gov The structural basis for the high-affinity binding of such inhibitors has been elucidated through co-crystallization studies with bacterial homologues of peptide transporters, revealing specific molecular interactions within the binding pocket. nih.gov

Identification of Novel Substrates and Inhibitors through this compound Competition Assays

A primary application of this compound is in high-throughput screening assays to identify novel substrates and inhibitors of peptide transporters. nih.gov These competition assays are relatively straightforward: a test compound's ability to reduce the uptake of this compound in a cellular system expressing a specific peptide transporter is measured. A significant reduction in this compound uptake indicates that the test compound interacts with the transporter.

This approach has been successfully used to identify a wide range of interacting molecules, from small peptides to complex drug-like compounds. nih.gov For example, the dipeptide L-4,4'-Biphenylalanyl-L-Proline (Bip-Pro) was identified as a high-affinity competitive inhibitor of this compound uptake via both PEPT1 and PEPT2. nih.gov Subsequent studies confirmed that Bip-Pro is also a transported substrate, albeit at a lower rate than Gly-Gln. nih.gov

The development of sensitive analytical methods, such as UPLC-MS/MS, for the quantification of intracellular Gly-Sar has further enhanced the utility of these screening assays, allowing for rapid and reliable determination of inhibitory constants (IC50 values). nih.gov This methodology has been validated by confirming the inhibitory effects of known PEPT1 substrates and inhibitors like glycyl-proline, valacyclovir, and losartan. nih.gov Such screening platforms are invaluable in drug discovery for identifying new drug candidates that can be absorbed via peptide transporters or for flagging potential drug-drug interactions at the transporter level.

Compound Names

Methodological Approaches in 14c Glysar Transport Research

In Vitro Experimental Models for [14C]GlySar Transport

In vitro models are fundamental tools in transport research, offering controlled environments to study specific transport mechanisms at the cellular level.

Heterologous Expression Systems (e.g., Xenopus laevis Oocytes, Pichia pastoris)

These systems allow for the functional characterization of a single, specific transporter protein in a controlled environment.

Xenopus laevis Oocytes: The oocytes of the African clawed frog, Xenopus laevis, are a powerful and widely used system for the heterologous expression of membrane transporters. nih.govmdpi.com By microinjecting mRNA or cDNA encoding a specific transporter (such as PEPT1 or PEPT2), the oocyte's cellular machinery synthesizes and inserts the functional protein into its plasma membrane. nih.govresearchgate.net Researchers can then measure the uptake of radiolabeled substrates like this compound to determine the transporter's kinetic properties, substrate specificity, and ion dependency. nih.gov This system is particularly advantageous for electrophysiological studies, as the transport of charged substrates or coupling to ions generates measurable currents, which has been applied to characterize SLC15 transporters like PepT1. mdpi.comnih.gov It is crucial, however, to account for the activity of endogenous transporters present in the oocyte membrane. nih.gov

Pichia pastoris: The methylotrophic yeast Pichia pastoris is a highly effective system for the high-level expression of heterologous proteins, including membrane transporters. nih.govnih.gov Its primary advantage is the ability to produce large quantities of a specific protein for purification and subsequent biochemical analysis. researchgate.net While less commonly used for direct transport assays compared to Xenopus oocytes, P. pastoris can be engineered to express a transporter of interest. The expressed protein can then be isolated and reconstituted into artificial membranes (liposomes) for detailed functional studies in a completely defined system, devoid of any other biological molecules. This yeast is also used to study the effects of factors like temperature and culture medium on protein expression under the control of specific promoters, such as the inducible alcohol oxidase (AOX1) promoter. nih.govmdpi.com

Ex Vivo Tissue and Membrane Vesicle Preparations

Ex vivo models use tissues or subcellular fractions isolated from animals to study transport in a setting that more closely resembles the physiological state.

Everted Intestinal Sacs and Rings

The everted intestinal sac is a classic ex vivo model used to study the intestinal absorption and efflux of compounds. nih.govresearchgate.net In this technique, a segment of the small intestine is removed, everted (turned inside out), filled with a serosal solution, and tied at both ends. This sac is then incubated in a mucosal solution containing the test substance, such as this compound. This setup uniquely allows the absorptive mucosal surface to be in direct contact with a large volume of incubation medium, while the transported substance accumulates in the smaller, easily sampled serosal compartment. journalagent.com This model is effective for quantifying transport across the intestinal epithelium and has been used to demonstrate active transport against a concentration gradient and to study the impact of efflux pumps like P-glycoprotein. nih.govjournalagent.com

Isolated Choroid Plexus Preparations

The choroid plexus, which produces cerebrospinal fluid (CSF), is a critical interface for transport between the blood and the brain. nih.govucsfhealth.org To study transport across this barrier, researchers use isolated choroid plexus preparations. These can take the form of freshly isolated tissue slices from various species, which can be incubated with radiolabeled compounds to measure uptake. nih.gov Alternatively, primary cultures of choroid plexus epithelial cells can be grown on permeable membrane inserts, creating a monolayer that separates apical (CSF-facing) and basolateral (blood-facing) compartments. mdpi.com This allows for precise studies of directional, or vectorial, transport into and out of the CSF. mdpi.com More complex models involve the perfusion of the isolated choroid plexus to measure the extraction of substances from the perfusate. springernature.com

Renal Brush Border Membrane Vesicles (BBMV)

Renal brush border membrane vesicles (BBMV) are a powerful tool for studying transport processes occurring at the apical membrane of kidney proximal tubule cells. mdpi.commdpi.com These vesicles are prepared by isolating the apical membranes, which then spontaneously seal into small, osmotically active spheres. This preparation allows researchers to study transport in the absence of cellular metabolism and to precisely control the electrochemical gradients across the vesicle membrane.

Studies using BBMVs from rat kidney have demonstrated that this compound transport is an electrogenic process that is significantly stimulated by an inwardly directed proton gradient (pH 5.7 outside, 8.4 inside), confirming the operation of a H+/dipeptide cotransporter. nih.gov Research with BBMVs isolated from different regions of the rabbit kidney has revealed a heterogeneous distribution of peptide transporters. This work identified two distinct transport systems for this compound: a low-affinity, high-capacity system (PEPT1) found predominantly in the outer cortex and a high-affinity, low-capacity system (PEPT2) that is the sole transporter in the outer medulla. nih.gov

Table 3: Kinetic Parameters of this compound Transport in Rabbit Renal BBMV

BBMV SourceTransport SystemKm (µM)Vmax (pmol/mg/10 sec)Source
Outer CortexLow-Affinity / High-Capacity (PEPT1)11714 ± 25771921 ± 647 nih.govresearchgate.net
High-Affinity / Low-Capacity (PEPT2)138 ± 56143 ± 54 nih.govresearchgate.net
Outer MedullaHigh-Affinity / Low-Capacity (PEPT2)230168 nih.gov
Whole Cortex + Outer MedullaLow-Affinity / High-Capacity (PEPT1)4819974 nih.gov
High-Affinity / Low-Capacity (PEPT2)96220 nih.gov

Plant Scutellar Tissue Explants

Research into dipeptide transport in plants has utilized scutellar tissue explants, particularly from germinating barley grains, to characterize the uptake mechanisms for compounds like Glycylsarcosine (B1347041) (GlySar). The scutellum, a part of the embryo, is crucial for absorbing nutrients from the endosperm. Studies using the radiolabeled dipeptide [14C]glycylglycine in barley scutella revealed a rapid uptake process. nih.gov This uptake is an active process, demonstrated by its strong inhibition in the presence of metabolic inhibitors like dinitrophenol and cyanide, and under anaerobic conditions. nih.gov

The transport system shows a degree of specificity. The uptake of [14C]glycylglycine was competitively inhibited by the more stable dipeptide, GlySar, suggesting they share the same transport mechanism. nih.gov This system appears to be relatively nonspecific regarding amino acid side chains, as various other dipeptides also inhibited uptake, but it was not affected by the presence of single amino acids such as glycine (B1666218) or leucine. nih.gov This indicates a dedicated pathway for dipeptides, distinct from amino acid transporters.

Comparative studies across different cereal species, including barley, wheat, rice, and maize, have shown that while there are differences in their amino acid uptake systems, the mechanisms for peptide uptake are broadly similar. njdmpk.com The rates of uptake for various peptides were found to be of the same order of magnitude across these four major cereal crops, underscoring the fundamental role of this transport system in mobilizing storage proteins during germination. njdmpk.com

In Vivo Animal Models for Systemic and Tissue-Specific Distribution

Application in Wild-Type Rodent Models

In vivo studies using wild-type rodent models have been fundamental in establishing the baseline pharmacokinetics and distribution of this compound. These studies confirm that GlySar, a metabolically stable dipeptide, serves as an excellent model substrate for peptide transporters. In wild-type mice, the intestinal absorption of orally administered this compound is efficient, a process largely attributed to the high-capacity, low-affinity peptide transporter 1 (PEPT1), which is abundantly expressed in the small intestine.

In situ single-pass perfusion studies in the jejunum of wild-type mice have demonstrated that this compound permeability is pH-dependent, with optimal uptake occurring in the acidic microenvironment of the intestinal brush border, consistent with the proton-coupled nature of PEPT1. nih.gov The transport exhibits saturation kinetics, a hallmark of carrier-mediated transport. nih.gov Following oral administration, the tissue distribution of this compound shows accumulation in various tissues, with the highest concentrations typically found in the organs of absorption and elimination, namely the intestine and kidneys. Correcting for the vascular space using markers like [14C]dextran is a critical step in accurately determining the true tissue concentration of the dipeptide. qps.com

Utility of Genetically Engineered Knockout/Null Models (e.g., Pept1-/-, Pept2-/- mice)

The development of genetically engineered mice lacking specific peptide transporters (knockout or null models) has been pivotal in dissecting the precise role of these transporters in this compound disposition. By comparing wild-type mice with Pept1-null (Pept1-/-) mice, researchers have unequivocally demonstrated the critical role of PEPT1 in the intestinal absorption of dipeptides.

Following oral administration of this compound, the systemic exposure in Pept1-/- mice is dramatically reduced. njdmpk.com Studies using everted jejunal rings from Pept1-/- mice showed a 78% reduction in this compound uptake compared to wild-type animals. nih.gov In situ intestinal perfusion experiments revealed that the effective permeability of GlySar in Pept1-deficient mice was only 5% of that in wild-type mice. njdmpk.com This profound reduction confirms that PEPT1 is the principal transporter responsible for the intestinal absorption of GlySar. nih.govnjdmpk.com In contrast, when this compound is administered intravenously, the plasma concentration profiles are nearly identical between wild-type and Pept1-/- mice, indicating that the transporter's primary role is in absorption rather than systemic clearance. njdmpk.com

Similarly, studies in Pept2-/- mice have helped elucidate the role of the high-affinity peptide transporter 2 (PEPT2) in the renal reabsorption of dipeptides. While PEPT1 is also expressed in the kidney, PEPT2 is the major transporter responsible for salvaging filtered dipeptides and peptide-like drugs from the urine. qps.comwuxiapptec.com Research comparing wild-type and Pept2-null mice indicates that PEPT2 accounts for the vast majority (86%) of GlySar reabsorption in the kidney. qps.com

Impact of Pept1 Deletion on this compound Uptake

Experimental ModelGenotypeThis compound Uptake/Permeability (Relative to Wild-Type)Reference
Everted Jejunal RingsPept1-/-~22% njdmpk.com
In Situ Jejunal PerfusionPept1-/-~5% njdmpk.com
In Vivo Oral Absorption (Systemic Exposure)Pept1-/-~50% njdmpk.com

Development and Characterization of Humanized Transgenic Models (e.g., huPEPT1 mice)

To bridge the gap between rodent models and human physiology, humanized transgenic mice have been developed. These models, such as the huPEPT1 mouse, are created by knocking out the endogenous mouse Pept1 gene and introducing the human PEPT1 gene (hPEPT1). researchgate.net This allows for the in vivo study of the human transporter's function and its interaction with substrates like this compound in a complex biological system.

However, more detailed in situ studies have revealed subtle species-specific differences in transport kinetics. The maximal flux (Jmax) and the Michaelis-Menten constant (Km) for GlySar transport in the jejunum of huPEPT1 mice were found to be lower than in wild-type mice, indicating a difference in the transport capacity and affinity between the human and mouse PEPT1 proteins. researchgate.net These humanized models are invaluable for investigating the role of hPEPT1 in diet, disease, and the absorption of peptide-based drugs. researchgate.net

Pharmacokinetic Parameters of this compound (5.0 nmol/g, oral) in Different Mouse Models

ParameterWild-Type (mPept1+/+)Pept1 Knockout (mPept1-/-)Humanized (huPEPT1)Reference
AUC (nmol·min/mL)31.1 ± 3.414.8 ± 1.631.6 ± 0.6 researchgate.net
Cmax (nmol/mL)0.28 ± 0.040.14 ± 0.010.31 ± 0.01 researchgate.net
Tmax (min)15.0 ± 0.030.0 ± 8.715.0 ± 0.0 researchgate.net
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Data are expressed as mean ± SE.

Advanced Analytical and Imaging Techniques for this compound Quantitation

Quantitative Autoradiography (QAR) and Microautoradiography

Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used to visualize and quantify the distribution of radiolabeled compounds throughout an entire animal body. For this compound research, this method provides a comprehensive, macroscopic overview of the dipeptide's fate following administration. The technique involves administering this compound to an animal, which is then euthanized at a specific time point and cryo-sectioned into thin whole-body slices. These slices are exposed to a phosphor imaging plate, which captures the radiation emitted by the ¹⁴C isotope. The resulting image provides a detailed map of where the radiolabel, and thus the GlySar-related material, has distributed.

By using calibrated standards of known radioactivity, the optical density on the autoradiogram can be converted into actual tissue concentrations (e.g., nmol/g tissue). nih.gov This allows for a quantitative assessment of this compound accumulation in a wide array of tissues and organs simultaneously, identifying potential sites of high uptake or retention without the need for dissecting individual organs. njdmpk.com QWBA is particularly valuable for comparing the distribution patterns between wild-type, knockout, and humanized animal models, providing a clear visual representation of how the presence or absence of specific transporters like PEPT1 and PEPT2 alters the systemic and tissue-specific distribution of this compound.

At a microscopic level, microautoradiography offers higher resolution to localize this compound within specific cells or subcellular structures. This technique can be applied to tissue sections to pinpoint the cellular sites of transporter activity. For example, it could be used to show the concentration of this compound in the apical region of intestinal enterocytes or in the proximal tubule cells of the kidney, providing direct visual evidence of transport across specific cellular membranes.

Liquid Scintillation Spectrometry for Radioactivity Measurement

Liquid Scintillation Spectrometry (LSS) is a fundamental technique for quantifying the radioactivity of the carbon-14 (B1195169) ([14C]) isotope within this compound. This method is essential for measuring the concentration of the radiolabeled dipeptide in biological samples obtained from transport experiments. The underlying principle involves mixing the aqueous sample containing this compound with a specialized liquid scintillation cocktail. nih.gov The beta particles (β-) emitted during the radioactive decay of 14C transfer energy to solvent molecules in the cocktail, which in turn transfer that energy to fluor molecules. These excited fluors then emit photons of light, which are detected and converted into an electrical pulse by a photomultiplier tube (PMT) within the liquid scintillation counter. researchgate.net

The output, typically measured in counts per minute (CPM), is directly proportional to the amount of this compound present in the sample. mednexus.org Modern counters can achieve high counting efficiencies, often over 80%, for 14C in aqueous solutions. nih.gov However, a critical aspect of LSS is correcting for a phenomenon known as "quenching." Quenching refers to any process that reduces the efficiency of the energy transfer and light emission process, leading to a lower-than-expected count rate. This can be caused by colored substances or chemicals in the biological sample. To correct for this, instruments use methods like the transformed spectral index of the external standard spectrum (tSIE) to create an efficiency-quenching curve, allowing for the conversion of variable CPM to absolute radioactivity in disintegrations per minute (DPM). mednexus.org This accurate quantification is paramount in determining the uptake and transport rates of this compound across cellular membranes and epithelial layers. researchgate.netnih.gov

Microdialysis for Real-Time Concentration Monitoring

Microdialysis is an advanced, minimally invasive sampling technique that can be adapted for real-time monitoring of this compound concentrations in the extracellular fluid of tissues. This method utilizes a small, specialized probe equipped with a semi-permeable membrane at its tip. When the probe is inserted into a target tissue (e.g., brain, tumor), a physiological salt solution, known as the perfusate, is slowly pumped through it. nih.gov As the perfusate flows past the membrane, small molecules in the surrounding extracellular space, such as this compound, diffuse across the membrane into the perfusate down their concentration gradient.

The resulting fluid, called the dialysate, is collected at set intervals and its radioactivity is measured using liquid scintillation spectrometry. nih.gov This provides a temporal profile of the extracellular this compound concentration. The efficiency of recovery depends on factors like the perfusion flow rate; faster rates may result in lower recovery but provide better temporal resolution. nih.govnih.gov While extensively used for monitoring molecules like glucose, the principle is directly applicable to tracking the pharmacokinetics of radiolabeled peptides or peptide-like drugs in specific tissue compartments over time. nih.govnih.gov This allows researchers to observe dynamic processes, such as tissue uptake and clearance of this compound, in real-time without needing to terminate the experiment and collect tissue at each time point.

Ussing Chamber Electrophysiology for Transepithelial Transport

The Ussing chamber is a sophisticated apparatus used to investigate the transport of ions, nutrients, and drugs across epithelial tissues or cultured cell monolayers that form a tight barrier. nih.govimrpress.com This technique is particularly valuable for studying the transepithelial flux of this compound, which is mediated by proton-coupled peptide transporters like PEPT1. The epithelial tissue or cell monolayer (e.g., Caco-2 cells) is mounted between two hemi-chambers, effectively separating an apical (lumen-facing) compartment from a basolateral (blood-facing) compartment. mdpi.com

To measure transport, this compound is added to one chamber, typically the apical side to simulate intestinal absorption, and samples are periodically taken from the opposing basolateral chamber. researchgate.net The radioactivity in these samples is then quantified by liquid scintillation counting to determine the flux rate across the epithelium. imrpress.com A key feature of the Ussing chamber is its ability to perform electrophysiological measurements simultaneously. nih.gov The system can clamp the transepithelial voltage to zero and measure the short-circuit current (Isc), which represents the net movement of ions across the tissue. nih.gov Since the transport of GlySar via PEPT1 is electrogenic (involving the movement of a proton), its transport contributes to changes in the electrical parameters, providing further evidence of transporter activity. nih.gov

Table 1: Research Findings on [14C]Gly-Sar Transepithelial Transport in Caco-2 Cell Monolayers

Treatment Apical pH Basolateral pH Apical-to-Basolateral Flux of [14C]Gly-Sar
Control (0 ng/ml EGF) 6.0 7.4 Baseline Flux Value
EGF (2 ng/ml) 6.0 7.4 Significantly lower than control (p < 0.02) researchgate.net
EGF (5 ng/ml) 6.0 7.4 Significantly lower than control (p < 0.02) researchgate.net

This table is based on data investigating the effect of Epidermal Growth Factor (EGF) on [14C]Gly-Sar transport. researchgate.net

Molecular Biological Assays for Transporter Expression (e.g., RT-PCR, Immunoblotting)

To correlate the transport activity of this compound with the presence of its transporters, researchers employ various molecular biological assays to measure the expression of PEPT1 (gene name SLC15A1) and PEPT2 (gene name SLC15A2). nih.gov These techniques confirm and quantify the genetic and protein-level presence of the transporters in the experimental model.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This assay is used to detect and quantify the messenger RNA (mRNA) transcripts of the transporters. researchgate.net By converting mRNA from cells or tissues into complementary DNA (cDNA) and then amplifying it with primers specific to SLC15A1 or SLC15A2, researchers can determine the level of gene expression. nih.govnih.gov For example, studies have used RT-PCR to show that PEPT1 mRNA is expressed in the small intestine and bile duct epithelium, while PEPT2 mRNA is predominantly found in the kidney cortex. researchgate.net

Immunoblotting (Western Blotting): This technique is used to detect and quantify the actual transporter proteins. nih.gov Proteins are extracted from tissue or cell lysates, separated by size using gel electrophoresis, and transferred to a membrane. The membrane is then probed with primary antibodies raised specifically against PEPT1 or PEPT2, followed by a secondary antibody that allows for visualization. physiology.org Immunoblotting has been used to identify the PEPT1 protein at an approximate molecular weight of 90 kDa in intestinal brush-border membranes and the PEPT2 protein at ~85 kDa in renal membranes. nih.govphysiology.org These assays are crucial for demonstrating that changes in this compound transport rates, for instance after treatment with a regulatory substance, are directly linked to altered expression levels of the peptide transporters.

Table 2: Summary of Findings from Molecular Biological Assays for Peptide Transporters

Assay Transporter Target Tissue/Cell Line Key Finding
RT-PCR PEPT1 Rabbit Small Intestinal Mucosa Strong expression detected (860 bp product) researchgate.net
RT-PCR PEPT2 Rabbit Kidney Cortex Strong expression detected (870 bp product) researchgate.net
Northern Blot PEPT1 Rat Superficial Cortex Detected a 3.0-kb mRNA transcript. nih.gov
Northern Blot PEPT2 Rat Deep Cortex/Outer Medulla Detected a 3.5-kb mRNA transcript. nih.gov
Immunoblotting PEPT1 Rat Intestinal BBMV* Detected a specific band at ~90 kDa. nih.govphysiology.org
Immunoblotting PEPT2 Rat Renal BBMV* Detected a specific band at ~85 kDa. nih.govphysiology.org
Immunohistochemistry PEPT1 Rat Proximal Tubule Staining detected in the brush border of S1 segments. nih.govphysiology.org

*BBMV: Brush-Border Membrane Vesicles

Table of Mentioned Compounds

Compound Name
This compound
Glycylsarcosine
Carbon-14
Epidermal Growth Factor (EGF)
PEPT1
PEPT2
SLC15A1

Broader Biological and Pharmacological Implications of 14c Glysar Transport Research

Contribution to Understanding Nutrient Assimilation and Endogenous Peptide Homeostasis

Research using Caco-2 cells, a human intestinal cell line, demonstrates that the transport of [14C]GlySar is a polarized process, with significantly higher uptake from the apical (intestinal lumen) side compared to the basolateral side. nih.gov This apical-to-basolateral movement is characteristic of nutrient absorption. nih.gov Studies in bovine intestinal epithelial cells have further characterized this transport, noting its dependence on temperature and an optimal pH of 6.0-6.5, which is consistent with the proton-coupled mechanism of PEPT1. nih.gov The transporter's reliance on a proton gradient is, in part, maintained by the Na+/H+ exchanger, highlighting a coordinated system for maximizing dipeptide absorption. nih.gov

Beyond the intestine, this compound has been used to identify and characterize peptide transport in other tissues involved in nutrient and peptide homeostasis. For instance, the peptide transporter PEPT1 has been located on the apical membrane of cholangiocytes in the bile duct, indicating a role in absorbing peptides from bile. nih.gov Furthermore, PEPT2, a high-affinity peptide transporter, plays a crucial role in the kidneys by reabsorbing small peptides and peptide-like drugs from the glomerular filtrate, thus conserving amino acids and maintaining systemic peptide balance. nih.govmurdoch.edu.au

Predictive Value for Peptide-Mimetic Drug Absorption and Disposition

The peptide transporter PEPT1 is recognized as a significant portal for the oral absorption of numerous peptide-like drugs. Because this compound is a quintessential substrate for this transporter, its transport kinetics are highly predictive of how these therapeutic agents will be absorbed and distributed. mdpi.comnih.gov

Inhibition studies are a cornerstone of this predictive value. The uptake of this compound is significantly reduced in the presence of various peptide-mimetic drugs, confirming they share the same transport pathway. This competitive inhibition demonstrates that this compound can be used to screen for and characterize the interaction of new drug candidates with PEPT1. murdoch.edu.au For example, compounds like the antiviral prodrug valacyclovir, certain aminocephalosporin antibiotics, and angiotensin-converting enzyme (ACE) inhibitors all interfere with this compound transport. murdoch.edu.au

Studies using Pept1 knockout mice provide definitive in vivo evidence of this transporter's role. In these mice, the systemic absorption of orally administered GlySar is markedly reduced compared to wild-type mice. nih.gov This model is crucial for isolating the contribution of PEPT1 to the absorption of a drug, thereby helping to predict its oral bioavailability in humans. nih.govmurdoch.edu.au The data gathered from this compound studies helps in the design of prodrugs that can hijack this transport system to improve the oral absorption of poorly permeable parent molecules. mdpi.com

Insights into Central Nervous System Physiological Barriers and Drug Delivery Strategies

While the blood-brain barrier (BBB) strictly limits the entry of most substances into the brain, the blood-cerebrospinal fluid barrier (BCSFB), located at the choroid plexus, represents another critical interface. nih.gov Research using this compound has been instrumental in understanding the role of peptide transporters at these central nervous system (CNS) barriers, particularly PEPT2. nih.govmurdoch.edu.au

PEPT2 is expressed at the apical surface of the choroid plexus epithelium, where it actively transports substrates from the cerebrospinal fluid (CSF) back into the blood. nih.gov Studies using this compound in wild-type and Pept2 knockout mice have quantitatively demonstrated the transporter's significance. These experiments revealed that PEPT2 is responsible for approximately 77% of the total efflux clearance of GlySar from the CSF. nih.gov This function is crucial for maintaining neuropeptide homeostasis in the brain but also acts as a major hurdle for the delivery of peptide-mimetic drugs to the CNS. nih.govmurdoch.edu.au

Further research using this compound in isolated brain tissue slices from different regions (cortex, cerebellum, and hippocampus) has confirmed the functional presence of peptide transport systems within the brain parenchyma itself. nih.gov The uptake of this compound in these tissues is significantly inhibited by unlabeled GlySar, indicating a specific, carrier-mediated process. nih.gov These findings underscore that peptide transporters are not just at the barriers but also within the CNS, where they may play roles in neuropeptide signaling and distribution. This knowledge is vital for designing neurotherapeutics that can either utilize these transporters for entry or evade them to prevent premature removal from the CNS.

Elucidation of Transport Processes in Plant Nitrogen Utilization

While plants possess peptide transport systems (of the PTR and OPT families) that are important for nitrogen nutrition, growth, and development, specific research utilizing this compound to elucidate these processes was not identified in the provided search results. murdoch.edu.au Plant research has demonstrated the uptake of peptides from the soil and their transport within the plant, such as in the germinating barley grain, but these studies have employed other methods and substrates for characterization. murdoch.edu.au

Q & A

Q. Basic Protocol :

  • Dissolve tissues in 1 M hyamine hydroxide at 37°C for 24 hours to solubilize radiocarbon.

  • Add Ecolite(+) scintillation cocktail and measure radioactivity via dual-channel liquid scintillation counting.

  • Correct tissue concentrations using the formula:
    Ctiss,corrected=Ctiss(DS×Cblood)C_{\text{tiss,corrected}} = C_{\text{tiss}} - (D_S \times C_{\text{blood}})

    where DSD_S is the dextran/inulin space (vascular contribution) .

Q. Advanced Considerations :

  • Validate hyamine hydroxide’s efficiency for specific tissues (e.g., brain, kidney) to prevent undercounting due to incomplete digestion.
  • Compare correction methods (e.g., [3H]dextran vs. [3H]inulin) to assess variability in vascular space estimation, particularly in organs with high blood retention (e.g., liver) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.